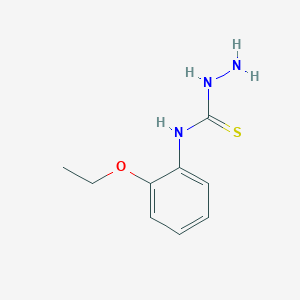

N-(2-ethoxyphenyl)hydrazinecarbothioamide

説明

N-(2-ethoxyphenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C9H13N3OSThis compound is a yellow crystalline solid that is soluble in organic solvents. It has been studied for its potential biological and industrial applications.

準備方法

The synthesis of N-(2-ethoxyphenyl)hydrazinecarbothioamide typically involves the reaction of 2-ethoxyaniline with thiocarbonyldiimidazole, followed by the addition of hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

N-(2-ethoxyphenyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Anticancer Activity

One of the most notable applications of N-(2-ethoxyphenyl)hydrazinecarbothioamide is its potential as an anticancer agent. Research has indicated that hydrazinecarbothioamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of human cervical adenocarcinoma (HeLa), pancreatic adenocarcinoma (BxPC-3), and breast carcinoma (MCF-7) cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | Compound | IC50 Value (µM) |

|---|---|---|

| HeLa | This compound | TBD |

| BxPC-3 | This compound | TBD |

| MCF-7 | This compound | TBD |

Note: TBD indicates that specific IC50 values were not provided in the reviewed literature.

Fluorescent Probes for Metal Ion Detection

Another significant application of hydrazinecarbothioamide derivatives, including this compound, is their use as fluorescent probes for detecting metal ions. For example, derivatives have been functionalized to create sensors for nickel ions, demonstrating high selectivity and sensitivity. In live cell imaging experiments, these compounds showed no toxicity and effective permeability through cell membranes, making them suitable for biological applications .

Table 2: Fluorescent Probes Characteristics

| Property | Value |

|---|---|

| Metal Ion Detected | Nickel (Ni²⁺) |

| Detection Method | Fluorescence Titration |

| Toxicity | Non-toxic (assessed via MTT assay) |

Cholecystokinin-B Receptor Antagonists

Research has also explored the incorporation of hydrazinecarbothioamide into the structure of cholecystokinin-B receptor antagonists. These compounds are being investigated for their potential to treat conditions such as pancreatic cancer by selectively targeting CCK-B receptors, which are overexpressed in certain tumors . The development of these antagonists may lead to new therapeutic strategies in oncology.

Material Science Applications

In materials science, hydrazine derivatives have been utilized in the synthesis of coordination compounds with metals such as copper and nickel. These compounds exhibit unique properties that can be harnessed for creating novel materials with applications in catalysis and sensor technology .

作用機序

The mechanism of action of N-(2-ethoxyphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This compound may also interfere with cellular signaling pathways, leading to altered cellular responses.

類似化合物との比較

N-(2-ethoxyphenyl)hydrazinecarbothioamide can be compared with other similar compounds such as:

N-phenylhydrazinecarbothioamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

N-(2-methoxyphenyl)hydrazinecarbothioamide: Contains a methoxy group instead of an ethoxy group, which can influence its chemical properties and biological activity.

N-(2-chlorophenyl)hydrazinecarbothioamide:

This compound is unique due to the presence of the ethoxy group, which can enhance its solubility in organic solvents and potentially improve its biological activity.

生物活性

N-(2-ethoxyphenyl)hydrazinecarbothioamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and detailed research findings.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, disrupting normal cellular functions.

- Antioxidant Activity : It has demonstrated significant antioxidant properties, scavenging free radicals and reducing oxidative stress within cells .

- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound and related derivatives are summarized in Table 1.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus ATCC 29213 |

| This compound | 64 | Escherichia coli ATCC 25922 |

| This compound | >64 | Pseudomonas aeruginosa ATCC 27853 |

These results highlight its potential as an effective antimicrobial agent, particularly against Staphylococcus aureus.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using the DPPH radical scavenging assay. The results indicate that this compound exhibits strong antioxidant activity compared to standard antioxidants like ascorbic acid (AA) and butylated hydroxytoluene (BHT).

Table 2: Antioxidant Activity Evaluation

| Compound | IC50 (µM) | % Inhibition at 250 µM |

|---|---|---|

| This compound | 39.79 | 96.90% |

| Ascorbic Acid | 107.67 | 91.26% |

| Butylated Hydroxytoluene (BHT) | 423.37 | 23.05% |

The IC50 value indicates that this compound is more effective at scavenging DPPH radicals than both AA and BHT at the tested concentration.

Anticancer Activity

Recent studies have explored the anticancer potential of related hydrazinecarbothioamides. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines:

- IC50 Values : Some derivatives exhibit IC50 values in the low micromolar range (0.1–100 µM), indicating potent antiproliferative effects against cancer cells such as HeLa and RD cell lines .

Table 3: Anticancer Activity Overview

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HeLa | 0.1 |

| Derivative B | RD | 0.5 |

| Derivative C | BxPC-3 | 1 |

These findings suggest that modifications to the hydrazinecarbothioamide structure can enhance anticancer activity, potentially through improved binding interactions with cellular targets.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against Staphylococcus aureus.

- Antioxidant Properties : Another investigation highlighted its ability to reduce oxidative stress in cellular models, suggesting potential applications in diseases associated with oxidative damage.

- Cytotoxicity Studies : Research focusing on cancer cell lines revealed that specific derivatives not only inhibited cell growth but also induced apoptosis in malignant cells, supporting their development as therapeutic agents.

特性

IUPAC Name |

1-amino-3-(2-ethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-2-13-8-6-4-3-5-7(8)11-9(14)12-10/h3-6H,2,10H2,1H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSTWHYDBKQKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499052 | |

| Record name | N-(2-Ethoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64374-51-2 | |

| Record name | N-(2-Ethoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。